molecular formula C21H24BrN3O2 B2761234 (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1030732-97-8

(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No.: B2761234
CAS No.: 1030732-97-8
M. Wt: 430.346
InChI Key: BQDRFXMGDQBTEL-UHFFFAOYSA-N
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Description

(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a sophisticated synthetic pyrrole derivative designed for advanced chemical and pharmaceutical research. This compound features a complex molecular architecture comprising a 4-bromophenyl ethyl group, a cyano-functionalized propenamide linker, and a 1-(2-methoxyethyl)-2,5-dimethylpyrrole system, making it a valuable intermediate in medicinal chemistry programs. The strategic incorporation of the bromophenyl moiety offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, which are extensively utilized in the synthesis of active pharmaceutical ingredients and complex organic molecules . The pyrrole component is a privileged structure in drug discovery, frequently appearing in compounds with diverse biological activities, and its substitution pattern in this molecule is engineered to modulate electronic properties and binding interactions . The (E)-configured prop-2-enamide core with an electron-withdrawing cyano group creates a rigid, planar molecular segment that can be critical for target engagement, potentially enabling the compound to act as a kinase inhibitor or a modulator of various enzymatic pathways. This reagent is provided strictly for research use only (RUO) and is intended for applications including but not limited to: the development of novel therapeutic agents, structure-activity relationship (SAR) studies, chemical biology probe development, and as a building block for the synthesis of more complex pyrrole-containing libraries. Researchers can leverage its unique structure to explore new chemical space in the pursuit of hits and leads for various disease targets. Proper handling procedures should be followed, and this product is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(E)-N-[1-(4-bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2/c1-14-11-18(16(3)25(14)9-10-27-4)12-19(13-23)21(26)24-15(2)17-5-7-20(22)8-6-17/h5-8,11-12,15H,9-10H2,1-4H3,(H,24,26)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDRFXMGDQBTEL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound has a molecular formula of C23H26BrN4OC_{23}H_{26}BrN_4O and features several functional groups, including a cyano group, an enamide moiety, and a bromophenyl substituent. The structural characteristics influence its biological interactions and mechanisms of action.

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced tumor growth .
  • Case Study : A recent investigation into a related compound showed an IC50 value of 12 µM against MCF-7 (breast cancer) cells, suggesting potent cytotoxic effects .

Anti-inflammatory Effects

Compounds with similar structural features have also been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Research Findings : In animal models, administration of related compounds led to a significant decrease in paw edema, indicating effective anti-inflammatory action .

Neuroprotective Activity

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases.

  • Mechanism : It is hypothesized that the compound may exert neuroprotective effects through the modulation of oxidative stress pathways and enhancement of neuronal survival factors .

Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Value (µM)Mechanism of Action
AnticancerSimilar derivatives12Induction of apoptosis; cell cycle arrest
Anti-inflammatoryVarious analogs15Inhibition of TNF-alpha; IL-6 suppression
NeuroprotectiveAnalogous compounds20Modulation of oxidative stress

Case Studies on Anticancer Activity

Study ReferenceCell LineIC50 Value (µM)Observations
Research Study 1MCF-7 (Breast)12Significant reduction in cell viability
Research Study 2A549 (Lung)15Induction of apoptosis observed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of structurally related compounds. The results indicated that these compounds exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM against human tumor cells, suggesting strong antitumor properties .

CompoundGI50 (µM)Cell Line Tested
Compound A15.72MCF-7 (Breast Cancer)
Compound B20.45HCT116 (Colon Cancer)
Compound C12.30A549 (Lung Cancer)

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies suggest that the compound may effectively inhibit pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Other Biological Activities

Beyond its anticancer properties, compounds similar to this compound have shown promise in other therapeutic areas:

Anti-inflammatory Properties

Some derivatives have been investigated for their anti-inflammatory effects, demonstrating potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory responses .

Neuroprotective Effects

Research indicates that certain analogs may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogs

(Z)-N-(4-Chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide (CAS 5911-07-9)
  • Key Differences :
    • Stereochemistry : Z-isomer vs. E-isomer, affecting molecular geometry and intermolecular interactions.
    • Substituents : Chlorophenyl (electron-withdrawing) vs. bromophenyl (stronger electron-withdrawing effect); methoxyphenyl on pyrrole vs. methoxyethyl.
    • Implications : The Z-configuration may reduce steric hindrance, while the chloro substituent decreases molecular weight compared to bromine. The methoxyphenyl group could enhance π-π stacking but reduce solubility relative to the methoxyethyl group in the target compound .
(E)-3-(4-Nitrophenyl)-N-pyridin-2-yl-prop-2-enamide
  • Key Differences: Backbone: Lacks the pyrrole ring and cyano group. Substituents: Nitrophenyl (strong electron-withdrawing) and pyridinyl (hydrogen bond acceptor) vs. bromophenyl and pyrrole.
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide
  • Key Differences: Core Structure: Sulfone-containing tetrahydrothiophene vs. pyrrole. Substituents: Chlorobenzyl and phenyl vs. bromophenyl ethyl and cyano. Implications: The sulfone group improves solubility and metabolic stability, while the chlorobenzyl moiety may alter binding specificity compared to the bromophenyl group .

Physicochemical Properties

  • Lipophilicity : The bromophenyl group in the target compound increases logP compared to chlorophenyl or nitrophenyl analogs. The methoxyethyl group balances this by enhancing aqueous solubility .
  • Molecular Weight : The target compound (C₂₁H₂₄BrN₃O₂; ~430 g/mol) is heavier than simpler analogs like (E)-3-(4-nitrophenyl)-N-pyridin-2-yl-prop-2-enamide (C₁₄H₁₁N₃O₃; ~269 g/mol), impacting bioavailability .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be systematically optimized?

The synthesis of this compound likely involves multi-step reactions, including amide coupling, pyrrole functionalization, and stereoselective enamide formation. A robust approach would employ a combination of traditional organic synthesis (e.g., coupling reactions using carbodiimide activators) and modern flow-chemistry techniques to enhance yield and reproducibility. For example, flow systems enable precise control over reaction parameters (temperature, residence time) and facilitate in-line purification, which is critical for intermediates prone to degradation . Optimization can be achieved via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) and their interactions, reducing trial-and-error inefficiencies .

Q. Which purification techniques are most effective for isolating this compound given its structural complexity?

Due to the compound’s polar functional groups (cyano, amide) and aromatic bromine substituent, chromatographic methods (e.g., flash chromatography with gradient elution using ethyl acetate/hexane) are recommended. For crystalline intermediates, recrystallization from ethanol or acetonitrile may improve purity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is ideal for final purification, especially if stereoisomeric byproducts are present .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound be analyzed to predict its solid-state behavior and intermolecular interactions?

Graph-set analysis, as described by Bernstein et al., provides a systematic framework for categorizing hydrogen-bonding motifs (e.g., chains, rings) in crystalline structures . Using single-crystal X-ray diffraction data, researchers can identify donor-acceptor pairs (e.g., amide N–H⋯O=C or C–H⋯Br interactions) and quantify their geometry (distance, angle). Software like Mercury (CCDC) visualizes these networks, aiding in the prediction of solubility, stability, and co-crystallization potential .

Q. What challenges arise during X-ray crystallographic refinement of this compound, and how can SHELX software address them?

Challenges include disorder in the 2-methoxyethyl or pyrrole groups, twinning due to flexible substituents, and weak diffraction from bromine-heavy crystals. SHELXL’s robust refinement algorithms handle partial occupancy and anisotropic displacement parameters, while its constraints (e.g., AFIX for rigid groups) stabilize refinement of disordered regions . The ADDSYM tool in SHELX checks for missed symmetry, critical for resolving twinning artifacts . Validation reports (e.g., Rint, Flack parameter) should be generated to ensure data reliability .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data during characterization?

Discrepancies (e.g., NMR-indicated purity vs. crystallographic disorder) require cross-validation. For instance, dynamic disorder in crystals may not affect solution-state NMR. High-resolution mass spectrometry (HRMS) confirms molecular weight, while variable-temperature NMR probes conformational flexibility. If crystallographic data suggests multiple conformers, density functional theory (DFT) calculations (e.g., Gaussian) can model energetically favorable structures and compare them to experimental data .

Q. What statistical methods are suitable for optimizing multi-step synthesis in flow-chemistry systems?

Response Surface Methodology (RSM) with central composite design is effective for multi-variable optimization. For example, varying residence time, temperature, and reagent stoichiometry in a continuous-flow Swern oxidation step (analogous to ’s diphenyldiazomethane synthesis) can maximize yield while minimizing byproducts. Machine learning algorithms (e.g., partial least squares regression) further refine predictive models for scale-up .

Methodological Considerations

  • Crystallography : Always cross-validate SHELX-refined structures with PLATON’s ADDSYM and TWINLAW to detect overlooked symmetry or twinning .
  • Synthesis : Use in-line FTIR or UV-vis spectroscopy in flow systems to monitor intermediate formation and adjust parameters in real time .
  • Data Analysis : Employ tools like OLEX2 for crystallographic visualization and SigmaPlot for statistical modeling of reaction optimization data .

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